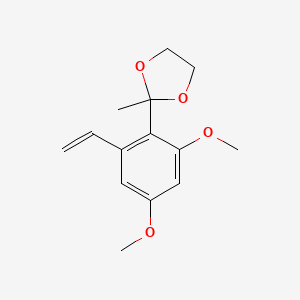
1-Tetradecyl-4-methylpyridinium bromide
Übersicht
Beschreibung
1-Tetradecyl-4-methylpyridinium bromide is a cationic surfactant belonging to the pyridinium salts family. It is characterized by a long hydrophobic alkyl chain and a hydrophilic pyridinium head group, making it amphiphilic. This compound is known for its ability to form micelles in aqueous solutions, which is a key property for its applications in various fields.
Vorbereitungsmethoden
1-Tetradecyl-4-methylpyridinium bromide can be synthesized through a condensation reaction. The typical synthetic route involves heating a mixture of 4-picoline and 1-bromotetradecane at reflux in absolute ethanol for 24 hours. The reaction mixture is then cooled to ambient temperature, filtered, and washed with diethyl ether to obtain the product .
Analyse Chemischer Reaktionen
1-Tetradecyl-4-methylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through nucleophilic substitution.
Micellization: In aqueous solutions, it forms micelles, which are aggregates of surfactant molecules.
Common reagents and conditions for these reactions include the use of ethanol as a solvent and maintaining specific temperature ranges to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
1-Tetradecyl-4-methylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including micellization studies and as a phase transfer catalyst.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 1-Tetradecyl-4-methylpyridinium bromide primarily involves its ability to form micelles. These micelles can interact with cell membranes, disrupting their structure and leading to antimicrobial effects. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in various applications .
Vergleich Mit ähnlichen Verbindungen
1-Tetradecyl-4-methylpyridinium bromide can be compared with other similar compounds such as:
- 1-Decyl-3-methylpyridinium bromide
- 1-Dodecyl-3-methylpyridinium bromide
- 1-Butyl-4-methylpyridinium bromide
These compounds share similar structures but differ in the length of their alkyl chains, which affects their micellization behavior and critical micellization concentration (CMC). This compound has a longer alkyl chain, resulting in a lower CMC and potentially different applications .
Eigenschaften
IUPAC Name |
4-methyl-1-tetradecylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWMTJOAMHHQIW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3-pyridin-3-yltetrazol-2-ium-5-yl]phenoxy]-N,N-diethylethanamine;bromide](/img/structure/B8018851.png)
![Sodium;5-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)tetrazol-3-ium-2-yl]benzene-1,3-dicarboxylate](/img/structure/B8018853.png)

![[1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]sulfonyl-5-pyrimidin-2-ylpentan-2-yl] methanesulfonate](/img/structure/B8018864.png)
![Sodium;2-[bis(2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B8018872.png)
![Trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;iodide](/img/structure/B8018878.png)

![tert-butyl N-[3-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoylamino]-2-hydroxypropyl]carbamate](/img/structure/B8018895.png)

![[2-(2-Phenylmethoxyethoxy)acetyl] 2-(2-phenylmethoxyethoxy)acetate](/img/structure/B8018917.png)



![1-[1-(1-Methoxypropan-2-yloxy)propan-2-yloxy]propan-2-yl 4-methylbenzenesulfonate](/img/structure/B8018942.png)
